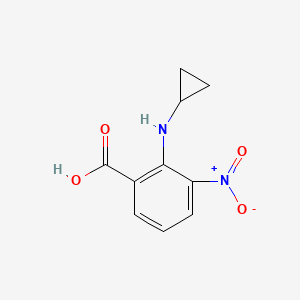![molecular formula C13H24N2O3 B7978043 Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate](/img/structure/B7978043.png)
Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate is a notable organic compound that belongs to the class of amides and esters. Its structural complexity and potential for varied applications in multiple scientific fields have sparked considerable interest.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate typically involves the following steps:
Condensation Reaction: : Starting with (2S)-4-methyl-2-aminopentanoic acid and (3R)-piperidin-3-ylamine, the initial step involves forming an amide bond through a condensation reaction, often facilitated by coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: : The resulting amide then undergoes esterification with methanol, typically in the presence of acidic or basic catalysts to yield the final compound.
Industrial Production Methods
In industrial settings, large-scale production of this compound may employ:
Batch Reactors: : Using controlled temperature and mixing to achieve high purity and yield.
Continuous Flow Processes: : For enhanced efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate can be oxidized under specific conditions to yield corresponding oxides.
Reduction: : It undergoes reduction reactions, potentially forming simpler amines and alcohols.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation Reagents: : Chromium trioxide, Potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, Sodium borohydride.
Substitution Reagents: : Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
Oxidation: : Yields corresponding carboxylic acids and amides.
Reduction: : Produces simpler amines and alcohols.
Substitution: : Generates substituted esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: : A valuable intermediate in creating complex molecules.
Biology
Bioconjugation: : Used to attach peptides or proteins for biological studies.
Medicine
Drug Development: : A precursor in the synthesis of pharmacologically active compounds.
Industry
Material Science: : Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The compound's activity typically involves:
Enzyme Inhibition: : Acting as an inhibitor for specific enzymes by mimicking natural substrates.
Receptor Binding: : Interacting with cellular receptors to modulate biological pathways.
Pathways Involved: : Often impacts signaling pathways related to metabolic and neurological functions.
Comparaison Avec Des Composés Similaires
Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate stands out due to its balanced ester and amide functionalities, which provide unique reactivity and stability compared to other compounds like:
Methyl (2S)-4-methyl-2-aminopentanoate: : Lacks the amide group, resulting in different reactivity.
(3R)-Piperidin-3-ylformamidoacetic acid: : Similar amide functionality but differing in ester presence.
Propriétés
IUPAC Name |
methyl (2S)-4-methyl-2-[[(3R)-piperidine-3-carbonyl]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)7-11(13(17)18-3)15-12(16)10-5-4-6-14-8-10/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRPAHUJFCSXHA-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-phenyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7978037.png)

![2-[(2-Bromophenyl)methyl]-3-ethoxy-3-oxopropanoic acid](/img/structure/B7978062.png)
